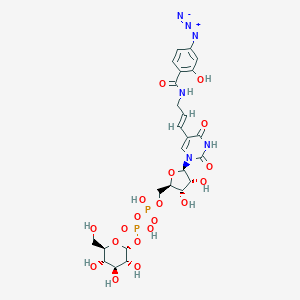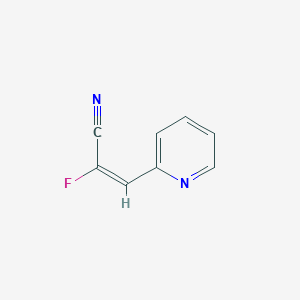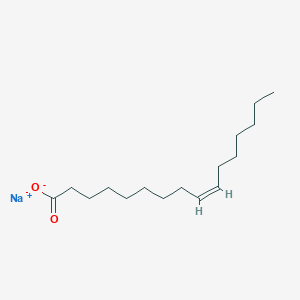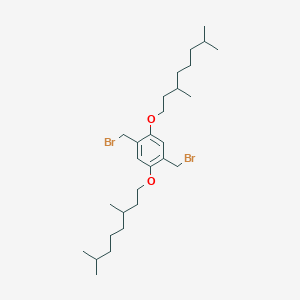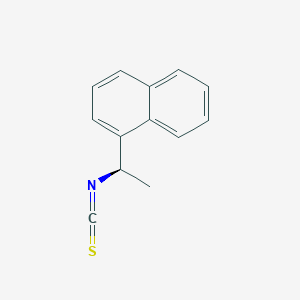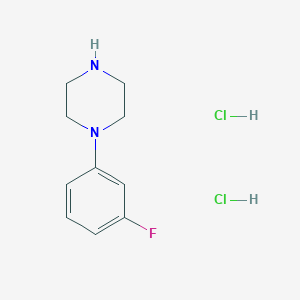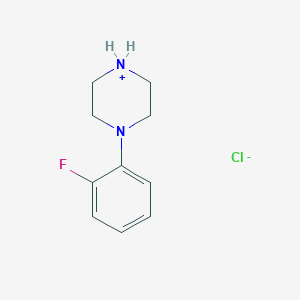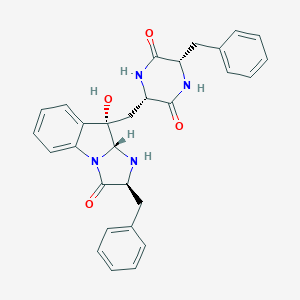
Citreoindole
Overview
Description
Citreoindole is a diketopiperazine metabolite isolated from a hybrid cell fusion of two strains of P. citreovirde . It is cytotoxic in vitro against HeLa cells at 8.4 μM .
Molecular Structure Analysis
This compound has a molecular formula of C29H28N4O4 . Its average mass is 496.557 Da and its mono-isotopic mass is 496.211060 Da .Scientific Research Applications
Citreoindole Production and Structure
- Isolation and Structure Elucidation : this compound, an indole-type metabolite, was first isolated from a hybrid strain derived from Penicillium citreo-viride. The structure of this compound was elucidated based on spectral data and chemical evidence, marking it as a novel compound at the time (Matsunaga et al., 1991).
Impact on Pharmacological Studies
- Neuroprotection Studies : Citicoline, a compound related to this compound, has been studied for its neuroprotective effects. In a study on glaucomatous optic neuropathy, citicoline eye drops were explored for their potential neuroprotective action. The research found that topical citicoline might have a neuroprotective effect, as indicated by improvements in retinal ganglion cell function and other electro-functional tests (Roberti et al., 2014).
Involvement in Biological Studies
- Autophagy and Apoptosis Research : this compound, under the name Citreoviridin (CIT), has been researched for its role in inducing autophagy-dependent apoptosis. In a study involving human liver HepG2 cells, CIT was shown to stimulate autophagosome formation and lead to apoptosis via the lysosomal-mitochondrial axis. This study provides insights into the mechanisms of CIT-related cellular processes and its potential implications in disease management (Wang et al., 2015).
Influence on Neurotransmitter Systems
- Serotonin Transporter Function Assessment : Studies involving compounds similar to this compound have focused on assessing neurotransmitter systems. For example, research involving the selective serotonin reuptake inhibitors fluvoxamine and citalopram, which are structurally related to indoles, has explored their effect on serotonin clearance in the hippocampus using in vivo chronoamperometry. Such studies help understand the role of these compounds in neurotransmitter regulation (Frazer & Daws, 1998).
Mechanism of Action
Target of Action
Citreoindole is an unusual diketopiperazine metabolite It’s known that many indole compounds have extensive pharmacological activities and are an important source of lead compounds . They often exhibit a broad range of pharmacological activities and action mechanisms .
Mode of Action
It’s known that indole compounds can interact with various biological targets due to their structural diversity . The interaction of this compound with its targets could lead to changes at the molecular and cellular level, affecting various biological processes.
Biochemical Pathways
Indole compounds are known to be involved in a variety of biochemical pathways . They can influence processes such as neuroprotection, analgesia, smoking cessation, antibacterial, antiviral, antitumor, antihypotension, and antihyperlipidemia .
Pharmacokinetics
These properties play a crucial role in the bioavailability of a compound . The solubility of this compound in ethanol, methanol, DMF, or DMSO suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
This compound has been found to have weak activity against mammalian tumor cell lines . This suggests that it may have potential anticancer properties.
Biochemical Analysis
Cellular Effects
Citreoindole has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Subcellular Localization
The information provided here is based on the current understanding and available resources .
properties
IUPAC Name |
(3S,6S)-3-[[(2S,3aR,4S)-2-benzyl-4-hydroxy-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6-benzylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c34-25-21(15-18-9-3-1-4-10-18)30-26(35)23(31-25)17-29(37)20-13-7-8-14-24(20)33-27(36)22(32-28(29)33)16-19-11-5-2-6-12-19/h1-14,21-23,28,32,37H,15-17H2,(H,30,35)(H,31,34)/t21-,22-,23-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSGLDGOGVZVCW-PNCDZSTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3(C4NC(C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)C[C@]3([C@@H]4N[C@H](C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Where can I find more information about the revised structure of citreoindole and the spectroscopic data supporting it?
A2: For a detailed understanding of the revised structure, you should refer to the full research articles: "Structure revision of the Penicillium alkaloids haenamindole and this compound" [] and "Structure Revision of the Penicillium Alkaloids Haenamindole (Ia) and this compound (Ib)." []. These papers likely contain the spectroscopic data (NMR, IR, Mass Spectrometry, etc.) that validate the revised structure.
Q2: Has this compound been isolated from other organisms besides Penicillium citreo-viride?
A3: Yes, this compound was successfully isolated from a hybrid strain (KO 0052) derived from two Penicillium citreo-viride strains (IFO 6200 and 4692) []. This suggests the potential for this compound production in other, closely related fungal species or engineered strains.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



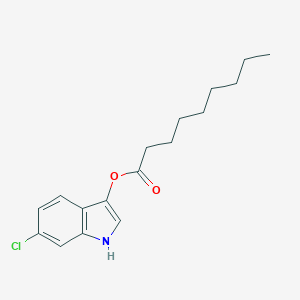
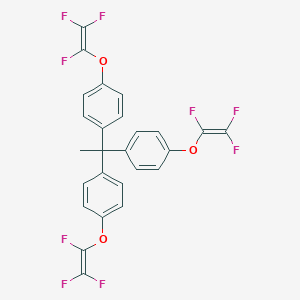
![Benzo[a]phenalen-3-one](/img/structure/B163240.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)
